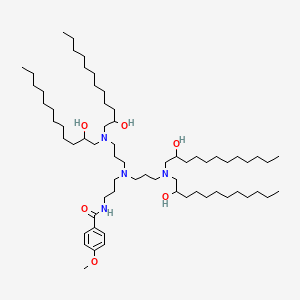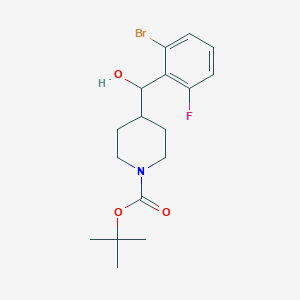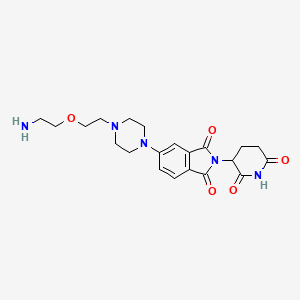
(-)-Heraclenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Heraclenol is a naturally occurring furanocoumarin compound found in various plant species It is known for its unique chemical structure and biological activities, making it a subject of interest in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Heraclenol typically involves the use of specific starting materials and reaction conditions to achieve the desired product. One common method includes the use of umbelliferone as a starting material, which undergoes a series of reactions such as alkylation, cyclization, and oxidation to form this compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes the use of solvents to isolate the compound from plant materials, followed by purification techniques such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Heraclenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: Research has shown that (-)-Heraclenol exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound has potential therapeutic applications, including its use in the treatment of skin disorders and as a photosensitizing agent in photodynamic therapy.
Industry: this compound is used in the formulation of agricultural products, such as pesticides and herbicides, due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of (-)-Heraclenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, this compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. Additionally, its photosensitizing properties allow it to generate reactive oxygen species upon exposure to light, which can damage cellular components and lead to cell death.
Comparación Con Compuestos Similares
(-)-Heraclenol can be compared with other furanocoumarin compounds, such as psoralen and bergapten While all these compounds share a similar core structure, this compound is unique in its specific functional groups and biological activities Psoralen, for example, is widely used in phototherapy for skin conditions, while bergapten is known for its anti-inflammatory properties
List of Similar Compounds
- Psoralen
- Bergapten
- Xanthotoxin
- Imperatorin
Propiedades
Fórmula molecular |
C16H16O6 |
|---|---|
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m0/s1 |
Clave InChI |
FOINLJRVEBYARJ-NSHDSACASA-N |
SMILES isomérico |
CC(C)([C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
SMILES canónico |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)


amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)


